molecular formula C12H22N2O2 B12859804 (2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone

(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B12859804
M. Wt: 226.32 g/mol
InChI Key: OSYYOSNBKOYOBF-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl ring substituted with an aminomethyl group and a piperidinyl ring with a hydroxyl group, connected through a methanone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the aminomethyl group through reductive amination. The piperidinyl ring is then synthesized separately and functionalized with a hydroxyl group. Finally, the two components are connected via a methanone linkage using a coupling reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    (2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone: Unique due to its specific substitution pattern and functional groups.

    Cyclopentylamine: Lacks the piperidinyl ring and hydroxyl group.

    Piperidinylmethanone: Lacks the cyclopentyl ring and aminomethyl group.

Uniqueness

This compound stands out due to its combination of a cyclopentyl ring, aminomethyl group, and hydroxylated piperidinyl ring. This unique structure allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[2-(aminomethyl)cyclopentyl]-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C12H22N2O2/c13-8-9-2-1-3-11(9)12(16)14-6-4-10(15)5-7-14/h9-11,15H,1-8,13H2

InChI Key

OSYYOSNBKOYOBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)N2CCC(CC2)O)CN

Origin of Product

United States

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